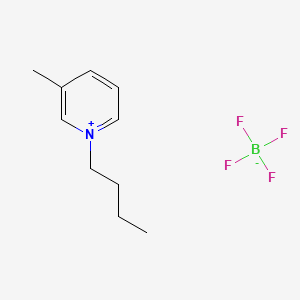

1-Butyl-3-methylpyridinium tetrafluoroborate

Description

Propriétés

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.BF4/c1-3-4-7-11-8-5-6-10(2)9-11;2-1(3,4)5/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEAMJVKASNOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049325 | |

| Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597581-48-1 | |

| Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0597581481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-methylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYL-3-METHYLPYRIDINIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD3PM7Q3RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

1-Butyl-3-methylpyridinium tetrafluoroborate (BMPyBF4) is an ionic liquid that has garnered attention for its unique properties and potential applications in various biological contexts. This article provides a comprehensive overview of the biological activity of BMPyBF4, including its effects on microbial life, enzymatic activity, and its potential as a solvent in biochemical reactions.

BMPyBF4 is characterized by its ionic nature, which contributes to its unique solvation properties compared to traditional molecular solvents. The compound consists of a butyl and a methyl group attached to a pyridinium cation, paired with a tetrafluoroborate anion. This structure allows it to exhibit both hydrophilic and hydrophobic characteristics, making it suitable for various applications in biological systems.

Microbial Interactions

Research has shown that BMPyBF4 can influence microbial growth and activity. For instance, studies involving the bacterium Bacillus amyloliquefaciens CMW1 demonstrated that this strain could thrive in the presence of BMPyBF4 at concentrations up to 10% (v/v). The bacterium produced an extracellular protease (BapIL) that remained stable in high ionic liquid concentrations, indicating a degree of tolerance to BMPyBF4 .

Table 1: Effects of BMPyBF4 on Microbial Growth

| Concentration (v/v) | Microbial Strain | Observed Effect |

|---|---|---|

| 0% | Control | Normal growth |

| 5% | Bacillus amyloliquefaciens CMW1 | Increased enzyme production |

| 10% | Bacillus amyloliquefaciens CMW1 | Stable growth with enzyme activity |

Enzymatic Activity

The impact of BMPyBF4 on various enzymes has been extensively studied. One notable study assessed its inhibitory effects on cytochrome c oxidase activity. The IC50 value (the concentration required to inhibit 50% of the enzyme's activity) was determined, providing insights into the compound's potential as an inhibitor in biochemical pathways .

Table 2: Inhibitory Effects of BMPyBF4 on Enzymes

| Enzyme | IC50 (mmol/L) | Remarks |

|---|---|---|

| Cytochrome c oxidase | X | Significant inhibition observed |

| Acylase I | Y | Moderate inhibition |

Toxicological Studies

Despite its beneficial properties, BMPyBF4 also exhibits toxic effects at higher concentrations. Studies have indicated that it can alter soil microbial communities and enzyme activities significantly. For example, urease activity was stimulated initially but later inhibited at elevated concentrations, suggesting a complex interaction with soil biota .

Table 3: Toxic Effects of BMPyBF4 on Soil Microbial Activity

| Concentration (mg/kg) | Enzyme Activity Change | Microbial Diversity Change |

|---|---|---|

| 1.0 | Stimulation | No significant change |

| 5.0 | Decrease after initial increase | Reduced diversity |

| 10.0 | Inhibition | Significant reduction in diversity |

Case Studies

-

Case Study: Enzymatic Stability in Ionic Liquids

A study focused on the stability of BapIL produced by Bacillus amyloliquefaciens CMW1 in BMPyBF4 revealed that the enzyme retained functionality across varying pH levels and high salt concentrations, emphasizing the potential for using BMPyBF4 in biocatalytic processes . -

Case Study: Soil Microbial Community Dynamics

Research examining the effects of BMPyBF4 on soil ecosystems showed that while low concentrations could stimulate certain enzymatic activities, higher levels led to significant disruptions in microbial community structures, highlighting the need for careful management when using ionic liquids in agricultural settings .

Comparaison Avec Des Composés Similaires

Pyridinium-Based ILs with Structural Isomerism

[BMPy][BF₄] is compared to positional isomers such as 1-butyl-2-methylpyridinium tetrafluoroborate ([BM2Py][BF₄]) and 1-butyl-4-methylpyridinium tetrafluoroborate ([BM4Py][BF₄]) :

| Property | [BMPy][BF₄] | [BM2Py][BF₄] | [BM4Py][BF₄] | Reference |

|---|---|---|---|---|

| Density (g/cm³, 298 K) | 1.22 | 1.19 | 1.25 | |

| Viscosity (mPa·s, 298 K) | 142 | 98 | 165 | |

| Surface Tension (mN/m) | 45.2 | 43.8 | 46.5 |

Key Findings :

Imidazolium-Based ILs: [BMIM][BF₄] vs. [BMPy][BF₄]

1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) is a widely studied IL with distinct physicochemical behavior:

| Property | [BMPy][BF₄] | [BMIM][BF₄] | Reference |

|---|---|---|---|

| Ionic Conductivity (mS/cm) | 1.5 | 3.2 | |

| Viscosity (mPa·s, 298 K) | 142 | 75 | |

| Thermal Stability (°C) | ~300 | ~400 |

Key Findings :

Anion Variation in Pyridinium ILs

The anion significantly impacts IL properties. Comparisons include [BMPy][BF₄] vs. 1-butyl-3-methylpyridinium dicyanamide ([BMPy][DCA]) :

| Property | [BMPy][BF₄] | [BMPy][DCA] | Reference |

|---|---|---|---|

| Viscosity (mPa·s, 298 K) | 142 | 32 | |

| Conductivity (mS/cm) | 1.5 | 6.8 | |

| Hydrophobicity | Moderate | High |

Key Findings :

Quaternary Ammonium-Based ILs: DEME-BF₄

N,N-diethyl-N-methyl-N-(2-methoxyethyl) ammonium tetrafluoroborate (DEME-BF₄) is notable for its electrochemical stability:

| Property | [BMPy][BF₄] | DEME-BF₄ | Reference |

|---|---|---|---|

| Potential Window (V) | 4.5 | 6.0 | |

| Conductivity (mS/cm) | 1.5 | 4.8 | |

| Viscosity (mPa·s) | 142 | 85 |

Key Findings :

- DEME-BF₄ outperforms [BMPy][BF₄] in high-voltage energy storage but has higher synthesis costs and lower biodegradability .

Environmental and Toxicity Considerations

[BMPy][BF₄] exhibits moderate toxicity in aquatic environments (EC₅₀ ~100 mg/L for Saccharomyces cerevisiae), lower than imidazolium ILs but higher than pyrrolidinium analogs . Its persistence in soil and water necessitates careful disposal .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-butyl-3-methylpyridinium tetrafluoroborate typically involves two main stages:

- Quaternization Reaction: Alkylation of 3-methylpyridine with an alkyl halide (commonly 1-bromobutane or 1-chlorobutane) to form the corresponding pyridinium halide salt.

- Anion Exchange: Conversion of the pyridinium halide salt to the tetrafluoroborate salt by metathesis with a tetrafluoroborate salt (e.g., sodium tetrafluoroborate).

This approach parallels the preparation of 1-butyl-3-methylimidazolium tetrafluoroborate but substitutes the imidazole ring with a pyridine ring.

Detailed Preparation Procedure

Step 1: Quaternization

-

- 3-Methylpyridine (freshly distilled or purified)

- 1-Bromobutane (or 1-chlorobutane)

-

- The alkyl halide is added slowly to 3-methylpyridine under stirring.

- The reaction is typically conducted in a solvent-free environment or in an inert solvent like acetonitrile.

- Temperature control is crucial, often maintained between room temperature and 80 °C.

- Reaction times vary from several hours to days depending on conditions.

-

- Formation of 1-butyl-3-methylpyridinium bromide (or chloride) as a solid or viscous liquid.

Step 2: Anion Exchange to Tetrafluoroborate

-

- 1-Butyl-3-methylpyridinium halide salt

- Sodium tetrafluoroborate (NaBF4)

-

- The pyridinium halide is dissolved in water.

- Sodium tetrafluoroborate is added, and the mixture is stirred at room temperature for several hours (commonly 3 hours).

- The ionic liquid phase is extracted using an organic solvent such as dichloromethane.

- The organic layer is separated and filtered through silica or alumina to remove impurities.

- The solvent is removed under reduced pressure to yield pure this compound.

-

- Decolorizing charcoal treatment at elevated temperatures (around 65-70 °C) for 24 hours, repeated if necessary, to remove colored impurities.

- Vacuum drying at 65 °C for 48 hours to remove residual solvents and moisture.

Advanced Synthetic Techniques

Microwave-Assisted Solvent-Free Synthesis

- Microwave irradiation at 5.8 GHz has been shown to significantly enhance the yield and reduce reaction time in the synthesis of related ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate.

- Although specific studies on the pyridinium analog are limited, this method could be adapted to the pyridinium system for improved efficiency.

- Comparative yields show that 5.8 GHz microwave heating can achieve yields around 87% in 30 minutes, outperforming conventional heating methods which yield 20-30% under similar conditions.

Representative Data Table: Reaction Yields and Conditions

| Method | Heating Mode | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Conventional oil bath heating | Oil bath | 60 min | ~21 | Lower yield, longer time |

| Microwave (2.45 GHz) | Microwave irradiation | 30 min | ~28 | Moderate improvement |

| Microwave (5.8 GHz) | Microwave irradiation | 30 min | 87 | Rapid, high yield, solvent-free |

| Quaternization + Ion Exchange | Stirring at RT | 3-24 hours | >90 | Purified via charcoal treatment & filtration |

Research Findings and Notes

Purity and Impurities: Commercial samples often contain fluorescent impurities detectable by fluorescence spectroscopy. The described purification steps (charcoal treatment, filtration through silica/alumina) effectively remove these impurities, yielding a colorless, non-fluorescent product.

Halide Removal: The method includes continuous liquid-liquid extraction to reduce halide impurities, which is critical for applications sensitive to halides.

Environmental and Safety Aspects: The solvent-free microwave method is considered greener and more efficient, reducing reaction times and solvent waste.

Applicability: The ionic liquid prepared by these methods is suitable for catalytic applications, including as a solvent and catalyst medium for organic transformations such as alkyne hydration.

Q & A

Basic: What are the key thermophysical properties of 1-butyl-3-methylpyridinium tetrafluoroborate, and how are they experimentally determined?

Answer:

The thermophysical properties of this compound ([b3mpy][BF₄]) are critical for applications in solvents, electrolytes, and material synthesis. Key properties include:

- Density : Measured using oscillating U-tube densitometers over a temperature range (e.g., 293–343 K) .

- Viscosity : Determined via capillary viscometers or rotational rheometers, with kinematic viscosity converted to dynamic viscosity using density data .

- Surface tension : Evaluated using the pendant drop method or Du Noüy ring tensiometry .

- Refractive index : Measured with Abbe refractometers .

- Thermal expansion coefficients : Derived from temperature-dependent density data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.